molecular formula C14H12Cl2 B6225994 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl CAS No. 19482-15-6

4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl

Cat. No.: B6225994
CAS No.: 19482-15-6
M. Wt: 251.1 g/mol
InChI Key: UFUPYRKZPRZHBJ-UHFFFAOYSA-N
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Description

4,4’-Dichloro-2,2’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12Cl2. It belongs to the biphenyl family, characterized by two benzene rings connected by a single bond. This compound is notable for its two chlorine atoms and two methyl groups attached to the biphenyl structure, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-dichloro-2,2’-dimethyl-1,1’-biphenyl typically involves the chlorination of 2,2’-dimethyl-1,1’-biphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 4,4’-positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalytic systems and precise temperature control are crucial to achieving high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dichloro-2,2’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxylated biphenyl derivatives.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form biphenyl derivatives with fewer chlorine atoms.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Hydroxylated biphenyls: from substitution reactions.

    Carboxylated biphenyls: from oxidation reactions.

    Dechlorinated biphenyls: from reduction reactions.

Scientific Research Applications

4,4’-Dichloro-2,2’-dimethyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying biphenyl chemistry.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4,4’-dichloro-2,2’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methyl groups influence its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

    4,4’-Dichlorobiphenyl: Lacks the methyl groups, making it less hydrophobic and altering its reactivity.

    2,2’-Dimethylbiphenyl: Lacks the chlorine atoms, affecting its chemical stability and reactivity.

    4,4’-Dichloro-2,2’-dimethyl-1,1’-biphenyl: Unique due to the presence of both chlorine and methyl groups, providing a distinct combination of properties.

Uniqueness: The presence of both chlorine atoms and methyl groups in 4,4’-dichloro-2,2’-dimethyl-1,1’-biphenyl makes it unique in terms of its chemical reactivity, biological activity, and potential applications. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

19482-15-6

Molecular Formula

C14H12Cl2

Molecular Weight

251.1 g/mol

IUPAC Name

4-chloro-1-(4-chloro-2-methylphenyl)-2-methylbenzene

InChI

InChI=1S/C14H12Cl2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3

InChI Key

UFUPYRKZPRZHBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)Cl)C

Purity

95

Origin of Product

United States

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